2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile
CAS No.: 60467-72-3
Cat. No.: VC2219753
Molecular Formula: C9H5N3O
Molecular Weight: 171.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60467-72-3 |
|---|---|
| Molecular Formula | C9H5N3O |
| Molecular Weight | 171.16 g/mol |
| IUPAC Name | 2-oxo-1H-1,8-naphthyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C9H5N3O/c10-5-7-4-6-2-1-3-11-8(6)12-9(7)13/h1-4H,(H,11,12,13) |
| Standard InChI Key | HUWKQMRNPHUGMK-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(NC(=O)C(=C2)C#N)N=C1 |
| Canonical SMILES | C1=CC2=C(NC(=O)C(=C2)C#N)N=C1 |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure
2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile belongs to the 1,8-naphthyridine family of heterocyclic compounds. It features a bicyclic structure with two nitrogen atoms in a fused ring system, an oxo group at position 2, and importantly, a carbonitrile (-CN) functional group at position 3. This structure differs from the closely related 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid, which instead has a carboxylic acid group (-COOH) at position 3 . The core 1,8-naphthyridine scaffold provides a rigid framework that can serve as a basis for various biological activities.
Physicochemical Properties
Based on structural analysis and comparison with similar compounds, 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile would likely have the following approximate physicochemical properties:
Table 1: Predicted Physicochemical Properties
The carbonitrile group is expected to confer different solubility and reactivity characteristics compared to the carboxylic acid derivative. The nitrile group is less polar than a carboxylic acid group, potentially resulting in decreased water solubility but increased lipophilicity, which could affect membrane permeability in biological systems.
Synthetic Approaches
Synthetic Challenges
The synthesis of the target compound would likely face challenges related to:
-
Selective introduction of the nitrile group at position 3
-
Maintaining the 2-oxo functionality during synthetic manipulations
-
Purification and isolation of the final product from reaction mixtures
These challenges would require careful selection of reaction conditions and potentially the use of protecting groups to achieve the desired product.
Structure-Activity Relationships
Comparison with Carboxylic Acid Derivatives
The 1,8-naphthyridine scaffold has demonstrated various biological activities, particularly in compounds with substitutions at position 3. The related 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid derivatives have shown antihistaminic activity . The replacement of the carboxylic acid group with a carbonitrile would significantly alter the hydrogen bonding profile and electronic properties of the molecule.
The carbonitrile group:
-
Is a strong electron-withdrawing group
-
Acts as a weak hydrogen bond acceptor
-
Is metabolically more stable than carboxylic acid groups
-
Can serve as a bioisostere for certain functional groups in drug design
These properties could potentially result in different biological activity profiles compared to the carboxylic acid derivatives.
Applications and Future Research Directions
Future Research Directions
To fully characterize and explore the potential of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile, future research should focus on:
-
Optimized synthetic routes for the carbonitrile derivative
-
Comprehensive physicochemical characterization
-
In silico modeling studies to predict binding to various biological targets
-
Structure-activity relationship studies comparing carbonitrile to other functional groups at position 3
-
Biological screening to identify potential therapeutic applications
Such research would provide valuable insights into the properties and potential uses of this compound and could lead to the development of new bioactive molecules based on this scaffold.
Computational Predictions
ADMET Properties
Using computational approaches similar to those employed for related compounds, the following ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be predicted for 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile:
Table 2: Predicted ADMET Properties
| Property | Prediction | Rationale |
|---|---|---|
| Oral Bioavailability | Moderate | Based on molecular weight and functional groups |
| Blood-Brain Barrier Penetration | Low to Moderate | Due to polar functional groups |
| Cytochrome P450 Interactions | Low probability | Based on structure similarity analysis |
| Plasma Protein Binding | Moderate | Based on lipophilicity and hydrogen bonding capacity |
| Toxicity Risks | Low to Moderate | Requires further investigation |
These predictions suggest that the compound might have drug-like properties that warrant further investigation, particularly if antihistaminic or other biological activities are confirmed experimentally.
Molecular Docking Predictions
Molecular docking studies similar to those performed for 1,8-naphthyridine-3-carboxylic acid derivatives could provide insights into potential binding modes of the carbonitrile derivative with biological targets . The carbonitrile group would create different electronic and steric constraints compared to the carboxylic acid group, potentially leading to unique binding interactions with target proteins.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume